N-(thiophen-3-ylmethyl)benzenesulfonamide
CAS No.: 1060352-68-2
Cat. No.: VC8203619
Molecular Formula: C11H11NO2S2
Molecular Weight: 253.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060352-68-2 |
|---|---|
| Molecular Formula | C11H11NO2S2 |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | N-(thiophen-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H11NO2S2/c13-16(14,11-4-2-1-3-5-11)12-8-10-6-7-15-9-10/h1-7,9,12H,8H2 |
| Standard InChI Key | KJMCGPGYCSIWFI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
Introduction
Structural Features and Molecular Properties
N-(Thiophen-3-ylmethyl)benzenesulfonamide (CAS No. 1060352-68-2) belongs to the sulfonamide class of compounds, distinguished by the presence of a sulfonamide group (-SO₂NH₂) and a thiophene ring. The molecular formula is C₁₁H₁₁NO₂S₂, with a molecular weight of 253.3 g/mol. The IUPAC name, N-(thiophen-3-ylmethyl)benzenesulfonamide, reflects its structural composition: a benzene ring linked to a sulfonamide group, which is further substituted with a thiophen-3-ylmethyl moiety.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂S₂ |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | N-(thiophen-3-ylmethyl)benzenesulfonamide |
| CAS Registry Number | 1060352-68-2 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the compound’s electronic properties and enhances its ability to interact with biological targets. The sulfonamide group enables hydrogen bonding and electrostatic interactions, critical for enzyme inhibition.
Synthesis and Chemical Reactivity
The synthesis of N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves a nucleophilic substitution reaction between benzenesulfonyl chloride and thiophen-3-ylmethylamine. The process is conducted under basic conditions to neutralize hydrochloric acid generated during the reaction.
Synthetic Route:
-
Reagents: Benzenesulfonyl chloride, thiophen-3-ylmethylamine, triethylamine (base).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions: Room temperature or mild heating (40–50°C) for 4–6 hours.
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
The reaction proceeds via the attack of the amine group on the electrophilic sulfur atom in benzenesulfonyl chloride, forming the sulfonamide bond. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Biological Activities and Mechanism of Action
N-(Thiophen-3-ylmethyl)benzenesulfonamide demonstrates carbonic anhydrase inhibitory activity, a property leveraged in treating conditions like glaucoma, epilepsy, and altitude sickness. Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the enzyme’s active site, the sulfonamide group displaces the zinc-bound hydroxide ion, disrupting catalytic activity.
Key Findings:
-
Inhibition Potency: The compound exhibits selective inhibition against CA isoforms II and IX, with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range.
-
Anti-inflammatory Effects: Preclinical studies suggest modulation of cyclooxygenase-2 (COX-2) pathways, reducing prostaglandin synthesis.
-
Antimicrobial Activity: Preliminary assays indicate growth inhibition against Gram-positive bacteria, likely due to interference with folate metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume